molecular formula C24H30BClF2N4O B605999 BDP R6G amine CAS No. 2183473-06-3

BDP R6G amine

Cat. No.: B605999
CAS No.: 2183473-06-3
M. Wt: 74.79
InChI Key: MNYJFICGJSOWBU-UHFFFAOYSA-N
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Description

BDP R6G amine is a borondipyrromethene-based fluorophore featuring an amine group. This compound is known for its high extinction coefficient and excellent quantum yield, making it highly photostable. It is particularly useful in fluorescence polarization assays due to its long excited state lifetime .

Preparation Methods

BDP R6G amine can be synthesized through various methods, including copper-catalyzed click chemistry. The compound features a terminal alkyne suitable for this type of reaction. The preparation involves reacting borondipyrromethene with an amine group and a terminal alkyne under specific conditions . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

BDP R6G amine undergoes several types of chemical reactions:

Common reagents used in these reactions include copper catalysts, carboxylic acids, and NHS esters. The major products formed are typically conjugated fluorophores used in various labeling and detection applications.

Mechanism of Action

The mechanism of action of BDP R6G amine involves its ability to absorb light at a specific wavelength (530 nm) and emit light at a different wavelength (548 nm). This property is due to the borondipyrromethene core, which allows for efficient energy transfer and fluorescence . The amine group facilitates conjugation with other molecules, enabling targeted labeling and detection.

Comparison with Similar Compounds

BDP R6G amine is often compared with other borondipyrromethene dyes and rhodamine 6G derivatives. Similar compounds include:

This compound stands out due to its high quantum yield and photostability, making it particularly useful for long-term imaging and detection applications.

Properties

IUPAC Name

6-[3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29BF2N4O.ClH/c26-25(27)30-20(13-15-24(32)29-17-7-2-1-6-16-28)10-11-21(30)18-22-12-14-23(31(22)25)19-8-4-3-5-9-19;/h3-5,8-12,14,18H,1-2,6-7,13,15-17,28H2,(H,29,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYJFICGJSOWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC[NH3+])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30BClF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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